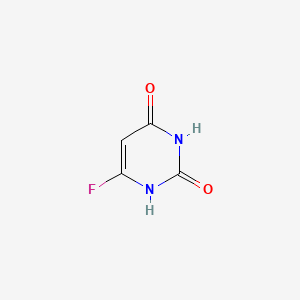

氟尿嘧啶

描述

6-Fluorouracil, also known as Fluorouracil, is a type of chemotherapy drug classified as an antimetabolite . It is used to treat actinic or solar keratoses and a type of skin cancer called superficial basal cell carcinoma . It is also used in the treatment of various types of cancers including colorectal cancer, gastric (stomach) cancer, pancreatic cancer, and more .

Molecular Structure Analysis

The molecular formula of 6-Fluorouracil is C4H3FN2O2 . It has an average mass of 130.077 Da and a monoisotopic mass of 130.017853 Da . The molecule contains a total of 12 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

6-Fluorouracil has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 25.9±0.4 cm3, and a polar surface area of 58 Å2 . It also has a polarizability of 10.2±0.5 10-24 cm3, and a molar volume of 84.6±5.0 cm3 .

科学研究应用

Cancer Treatment

6-Fluorouracil, also known as 5-Fluorouracil (5-FU), is widely used in the treatment of cancer . It is used to treat more than 2 million cancer patients each year . It is particularly effective in treating solid tumors such as breast, colorectal, and gastric cancers .

Inhibition of Thymidylate Synthase

One of the well-established roles of 5-FU is its ability to inhibit thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) . This inhibition plays a crucial role in its cytotoxicity.

Inhibition of RNA Modifying Enzymes

Recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Inhibition of DNA Modifying Enzymes

Enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .

Synthesis of Fluorinated Pyrimidines

5-FU is a fluorinated pyrimidine and its synthesis, including the incorporation of radioactive and stable isotopes, is used to study 5-FU metabolism and biodistribution .

Preparation of RNA and DNA Substituted with FPs

Methods for preparing RNA and DNA substituted with fluorinated pyrimidines (FPs) for biophysical and mechanistic studies have been developed .

Development of 5-FU Derivatives

A series of six novel 5-fluorouracil derivatives were synthesized and their structures confirmed . These derivatives have exhibited improved pharmacological and pharmacokinetic properties, including increased bioactivity, selectivity, metabolic stability, absorption, and lower toxicity .

Personalized Medicine

The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .

作用机制

Target of Action

6-Fluorouracil, also known as 5-Fluorouracil, primarily targets the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting this enzyme, 6-Fluorouracil disrupts DNA synthesis, leading to cell death .

Mode of Action

6-Fluorouracil is a pyrimidine analog that interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This blockage results in decreased DNA synthesis and repair, ultimately leading to decreased cell proliferation . The active metabolites of 6-Fluorouracil, fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), are incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Biochemical Pathways

6-Fluorouracil affects several biochemical pathways. It is metabolized via the same metabolic pathways as uracil . The active metabolites of 6-Fluorouracil, FdUMP, FdUTP, and FUTP, are produced after the active transportation of 6-Fluorouracil into cells by the uracil transport system . These metabolites interfere with various cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of 6-Fluorouracil is characterized by marked interpatient variability in tumor response and patient tolerance . It is distributed into an apparent body volume equivalent to 25% of the body weight and is cleared rapidly from the circulation, principally due to metabolism, with a half-life of 5-15 minutes . The high plasma clearance of 6-Fluorouracil suggests that considerable first-pass metabolism occurs following oral administration .

Result of Action

The action of 6-Fluorouracil results in molecular and cellular effects that lead to cell death. It interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . 6-fluorouracil also impairs cellular metabolism and viability in normal cells, which underlies its developmental and reproductive toxicities .

Action Environment

Environmental factors such as poor dietary habits, lack of physical activity, cigarette smoking, and alcohol consumption can influence the action, efficacy, and stability of 6-Fluorouracil . Non-coding RNAs also have a central impact on the determination of the response of patients to 6-Fluorouracil .

安全和危害

Exposure to 6-Fluorouracil may cause harm. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . In case of exposure, immediate medical attention is required .

未来方向

The use of 5-Fluorouracil in combination with other anti-tumor drugs has improved response rates to 40–50% . There is increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . The co-administration of resveratrol could sensitize the colorectal cancer cells to 5-FU treatment via various mechanisms, including regulation of cell cycle distribution, oxidant, apoptosis, and anti-inflammatory effects .

属性

IUPAC Name |

6-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARBPJCRKSPIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326479 | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorouracil | |

CAS RN |

591-36-6 | |

| Record name | 6-Fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 591-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

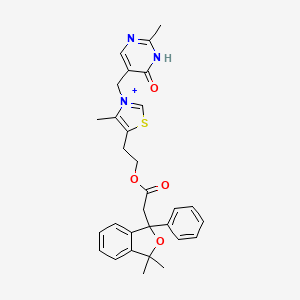

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

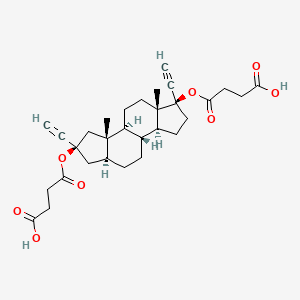

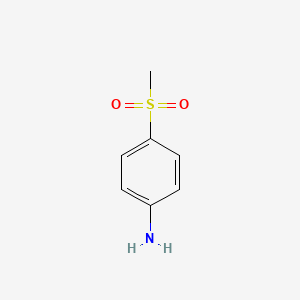

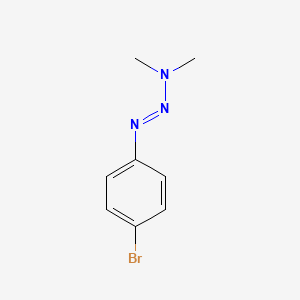

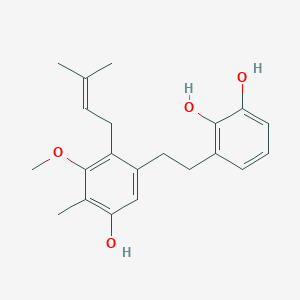

Feasible Synthetic Routes

Q & A

Q1: How does 6-Fluorouracil exert its cytotoxic effect?

A: 6-Fluorouracil (5-FU) is a pyrimidine analog that disrupts DNA and RNA synthesis. [] It achieves this by primarily inhibiting thymidylate synthase (TS), a crucial enzyme for DNA replication. 5-FU is converted into its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds to and inhibits TS. This binding forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidine, a key DNA building block. []

Q2: The provided abstracts mention the use of 6-Fluorouracil in combination with other chemotherapeutic agents. What is the rationale for this approach?

A: Combining 6-Fluorouracil with other chemotherapeutic agents, such as cyclophosphamide, methotrexate, vincristine, and prednisone, is a common strategy to enhance treatment efficacy. [, , ] This approach, known as combination chemotherapy, targets multiple pathways involved in cancer cell growth and proliferation simultaneously, potentially leading to a more potent anti-tumor effect and reducing the likelihood of developing drug resistance. [, ]

Q3: The research suggests that 6-Fluorouracil treatment can impact granulocyte function. Can you elaborate on this observation?

A: Studies on breast cancer patients receiving chemotherapy regimens including 6-Fluorouracil observed a significant reduction (approximately 50%) in the chemiluminescence response of granulocytes compared to untreated individuals. [] Chemiluminescence, a measure of reactive oxygen species production, is associated with the bactericidal capacity of these immune cells. The study postulates that chemotherapy, including 6-Fluorouracil, might affect granulocyte precursor cells in the bone marrow, leading to functionally weaker granulocytes with diminished bactericidal capacity. [] This finding highlights the potential impact of 6-Fluorouracil on the immune system and its role in increasing susceptibility to infections in cancer patients.

Q4: One abstract mentions the "Cardiac toxicity of 5-fluorouracil" and specifically mentions "coronary spasm." Can you elaborate on this?

A: While 6-Fluorouracil is primarily known for its effects on rapidly dividing cells like cancer cells, it can also have unintended effects on other tissues. [] While rare, 6-Fluorouracil has been associated with cardiotoxicity, particularly coronary spasm. [] The exact mechanism is not fully understood but might involve direct effects on coronary arteries, leading to their constriction. This can cause symptoms like chest pain (angina). It's important to note that this side effect is not common and physicians consider the benefits of 6-Fluorouracil treatment in the context of potential risks.

Q5: The research mentions a study comparing "multimodal therapy" with surgery for esophageal adenocarcinoma. What does multimodal therapy entail in this context, and what were the findings?

A: In the context of esophageal adenocarcinoma, multimodal therapy refers to a combination of chemotherapy, radiotherapy, and surgery. [, ] The study compared this approach to surgery alone and found that multimodal therapy led to significant improvements in survival. [, ] Patients receiving multimodal therapy had a median survival of 16 months compared to 11 months for those undergoing surgery alone. [, ] This highlights the potential benefits of combining 6-Fluorouracil-based chemotherapy with other treatment modalities in managing this specific type of cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)